Oxirane, 2,2'-[methylenebis(2,1-phenyleneoxymethylene)]bis-
Overview
Description
Oxirane, 2,2’-[methylenebis(2,1-phenyleneoxymethylene)]bis- is a chemical compound with the molecular formula C19H20O4 and a molecular weight of 312.3597 g/mol . It is also known by other names such as Bis[4-[(oxiran-2-yl)methoxy]phenyl]methane and Bisphenol F diglycidyl ether . This compound is characterized by the presence of oxirane (epoxy) groups, which are highly reactive and make it useful in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, 2,2’-[methylenebis(2,1-phenyleneoxymethylene)]bis- typically involves the reaction of bisphenol F with epichlorohydrin in the presence of a base such as sodium hydroxide . The reaction proceeds through the formation of an intermediate glycidyl ether, which then undergoes further reaction to form the final product. The reaction conditions usually involve temperatures ranging from 50°C to 100°C and reaction times of several hours.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This ensures a high yield and purity of the final product. The process involves strict control of reaction parameters such as temperature, pressure, and pH to optimize the reaction efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Oxirane, 2,2’-[methylenebis(2,1-phenyleneoxymethylene)]bis- undergoes various types of chemical reactions, including:
Oxidation: The epoxy groups can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The oxirane rings can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic reagents like ammonia, primary amines, and thiols are commonly used under mild to moderate conditions.
Major Products
Oxidation: Diols
Reduction: Alcohols
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Oxirane, 2,2’-[methylenebis(2,1-phenyleneoxymethylene)]bis- has a wide range of applications in scientific research, including:
Chemistry: Used as a cross-linking agent in the synthesis of polymers and resins.
Biology: Employed in the modification of biomolecules for various biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical adhesives.
Mechanism of Action
The mechanism of action of Oxirane, 2,2’-[methylenebis(2,1-phenyleneoxymethylene)]bis- primarily involves the reactivity of its epoxy groups. These groups can form covalent bonds with various nucleophiles, leading to the formation of cross-linked networks. This property is exploited in the production of polymers and resins, where the compound acts as a cross-linking agent to enhance the mechanical strength and chemical resistance of the final product .
Comparison with Similar Compounds
Similar Compounds
- Bisphenol A diglycidyl ether (BADGE)
- Bisphenol S diglycidyl ether (BFDGE)
- Epichlorohydrin-bisphenol A resin
Uniqueness
Compared to similar compounds, Oxirane, 2,2’-[methylenebis(2,1-phenyleneoxymethylene)]bis- offers unique advantages such as:
- Lower viscosity : Facilitates easier processing and application.
- Higher thermal stability : Suitable for high-temperature applications.
- Enhanced chemical resistance : Provides better durability in harsh chemical environments .
Properties
IUPAC Name |
2-[[2-[[2-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-3-7-18(22-12-16-10-20-16)14(5-1)9-15-6-2-4-8-19(15)23-13-17-11-21-17/h1-8,16-17H,9-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJSKXFJFGTBRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=CC=C2CC3=CC=CC=C3OCC4CO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 | |
Record name | METHYLENE BIS(PHENYLENEOXYMETHYLENE)BISOXIRANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20644 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
58145-38-3 | |
Record name | Oxirane, 2,2′-[methylenebis(2,1-phenyleneoxymethylene)]bis-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58145-38-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00866406 | |
Record name | Oxirane, 2,2'-[methylenebis(2,1-phenyleneoxymethylene)]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00866406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Methylene bis(phenyleneoxymethylene)bisoxirane is a colorless liquid resin., Liquid | |
Record name | METHYLENE BIS(PHENYLENEOXYMETHYLENE)BISOXIRANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20644 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Oxirane, 2,2'-[methylenebis(2,1-phenyleneoxymethylene)]bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
39817-09-9, 54208-63-8 | |
Record name | METHYLENE BIS(PHENYLENEOXYMETHYLENE)BISOXIRANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20644 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2,2′-[Methylenebis(2,1-phenyleneoxymethylene)]bis[oxirane] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54208-63-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bisphenol F diglycidyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039817099 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methylenebis(2-gylcidyloxyphenyl) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054208638 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxirane, 2,2'-[methylenebis(2,1-phenyleneoxymethylene)]bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Oxirane, 2,2'-[methylenebis(2,1-phenyleneoxymethylene)]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00866406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-[methylenebis(phenyleneoxymethylene)]bisoxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.656 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2'-[methylenebis(o-phenyleneoxymethylene)]bisoxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.643 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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